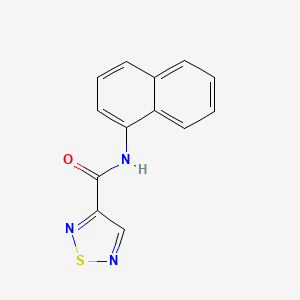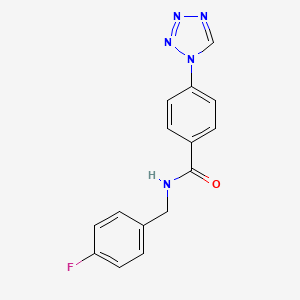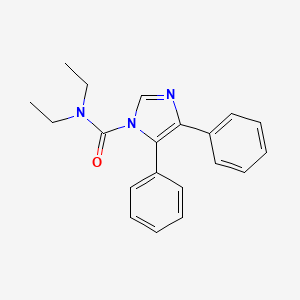![molecular formula C15H15N3O4S B5805689 4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5805689.png)
4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMNTC, and it is a thiophene-based molecule that has been synthesized using a specific method.
Scientific Research Applications
DMNTC has been extensively studied for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. DMNTC has been shown to have potent anticancer activity in vitro, and it has been tested in animal models with promising results. Additionally, DMNTC has been studied for its potential use as an antimicrobial agent, and it has shown activity against a wide range of bacteria and fungi.
Mechanism of Action
The mechanism of action of DMNTC is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins in cancer cells and microorganisms. DMNTC has been shown to induce cell death in cancer cells by disrupting the cell cycle and inducing apoptosis. In microorganisms, DMNTC has been shown to disrupt the cell wall and membrane, leading to cell death.
Biochemical and Physiological Effects:
DMNTC has been shown to have significant biochemical and physiological effects in vitro and in animal models. It has been shown to reduce tumor growth and metastasis in animal models of cancer, and it has been shown to have antimicrobial activity against a wide range of bacteria and fungi. Additionally, DMNTC has been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using DMNTC in lab experiments include its potent anticancer and antimicrobial activity, as well as its anti-inflammatory properties. Additionally, DMNTC is relatively easy to synthesize, and it is stable under normal laboratory conditions. However, there are also some limitations to using DMNTC in lab experiments. One of the main limitations is its low solubility in water, which may make it difficult to administer in vivo. Additionally, DMNTC has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on DMNTC. One area of research is in the development of new drugs based on DMNTC for the treatment of cancer and infectious diseases. Additionally, further studies are needed to understand the mechanism of action of DMNTC and its effects on different cell types. Finally, more research is needed to determine the safety and efficacy of DMNTC in human clinical trials.
Synthesis Methods
DMNTC can be synthesized using a specific method that involves the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride to form 2-methyl-3-nitrobenzoyl chloride. This intermediate is then reacted with 4,5-dimethyl-3-thiophenecarboxamide in the presence of a catalyst to yield DMNTC. The synthesis of DMNTC is a complex process that requires careful attention to detail, and it has been optimized over the years to improve the yield and purity of the final product.
properties
IUPAC Name |
4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c1-7-9(3)23-15(12(7)13(16)19)17-14(20)10-5-4-6-11(8(10)2)18(21)22/h4-6H,1-3H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYPXIDKDQEXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[2-(benzylthio)acetyl]amino}phenyl propionate](/img/structure/B5805609.png)

![ethyl 4-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B5805620.png)
![N-[4-(diethylamino)phenyl]isonicotinamide](/img/structure/B5805626.png)
![4-fluoro-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B5805648.png)

![3-chloro-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B5805658.png)

![1-[3-amino-6-(2-thienyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5805673.png)
![methyl 5-{[2-methoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoate](/img/structure/B5805680.png)

![ethyl 2-{[(2-furoyloxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5805705.png)
![methyl 2-[(cyclohexylacetyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5805710.png)
![5-{[5-(dimethylamino)-2-furyl]methylene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5805720.png)